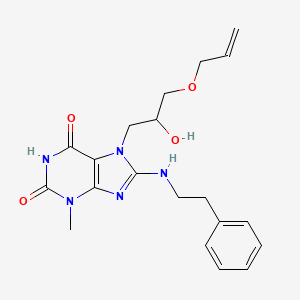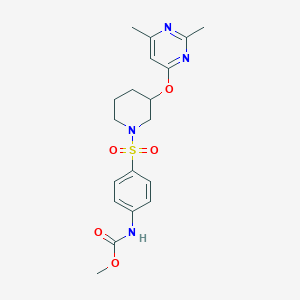![molecular formula C20H16ClN3OS B2408355 2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207048-32-5](/img/structure/B2408355.png)
2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the chlorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a chlorine atom, a methoxy group, and a thioether could impact its polarity, solubility, and reactivity .Scientific Research Applications
Chemical Synthesis and Biological Evaluation
- Synthesis and Evaluation in Biological Systems : Novel pyrene and pyrane glycosides, including derivatives related to the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds are structurally related to 2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine, indicating potential in biomedical applications (Nivas, Sun Itha, & Shamili, 2020).
Spectroscopic Analysis and Novel Compounds Synthesis
- NMR Spectroscopic Data and Novel Tricyclic Ring System Derivatives : Derivatives of a novel tricyclic ring system, closely related to the compound , have been synthesized. Detailed NMR spectroscopic data were presented for these compounds, showing the importance of such compounds in chemical research (Eller et al., 2009).
Biological Activities of Structurally Similar Compounds
- Antidepressant Activities of Pyrazoline Derivatives : Studies on 3,5-diphenyl-2-pyrazoline derivatives, which share structural similarities with the compound , indicate their potential antidepressant activities. These findings underscore the importance of such compounds in pharmacological research (Palaska et al., 2001).
Cytotoxicity Studies
- Cytotoxic Activity Against Cancer Cells : Research involving 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related pyrazolo[1,5-a]pyrimidine derivatives demonstrates their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies highlight the potential of these compounds, including those structurally related to this compound, in cancer research (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition Studies
- Lipase and α-Glucosidase Inhibition : Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, structurally related to the compound of interest, have been investigated for their lipase and α-glucosidase inhibition. This research underscores the potential of such compounds in metabolic studies and drug discovery (Bekircan, Ülker, & Menteşe, 2015).
Antitubercular Activity
- Structure-Activity Relationship in Antitubercular Compounds : The study of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogs, related to the compound , provided insights into the structure-activity relationship and mechanism of action against Mycobacterium tuberculosis. This research highlights the relevance of these compounds in the treatment of tuberculosis (Samala et al., 2014).
Future Directions
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its exact mode of action. Based on its structural similarity to other known compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its molecular weight (23468) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s target and mode of action, it’s difficult to predict how these factors might affect the compound .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-17-7-2-4-14(10-17)13-26-20-19-12-18(23-24(19)9-8-22-20)15-5-3-6-16(21)11-15/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVWPFODQTXGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)
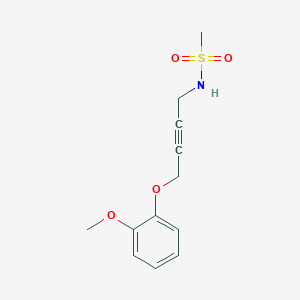

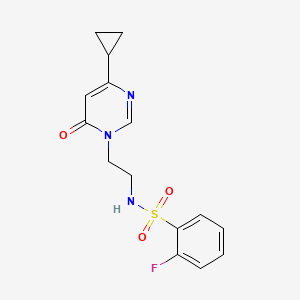

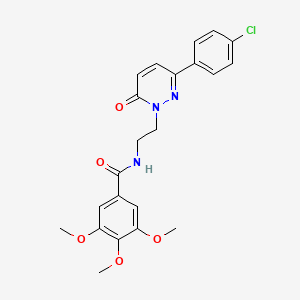
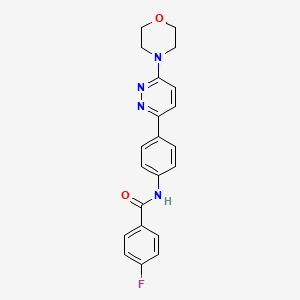
![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
